molecular formula C7H8F2N4 B13285854 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile

2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile

Cat. No.: B13285854
M. Wt: 186.16 g/mol
InChI Key: JIJOGNLFUYBWEF-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile is a compound that features a triazole ring substituted with a difluoromethyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the use of difluorocarbene precursors, such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R, which generate difluorocarbene under neutral or basic conditions. These reagents can insert into various bonds, including O–H, N–H, C=C, C=O, and C≡C bonds, forming difluoromethylated products .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes. The formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted triazole derivatives.

Scientific Research Applications

2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with molecular targets through its difluoromethyl and triazole groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated triazoles and related heterocycles, such as:

Uniqueness

2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H8F2N4

Molecular Weight

186.16 g/mol

IUPAC Name

2-[5-(difluoromethyl)-1-ethyltriazol-4-yl]acetonitrile

InChI

InChI=1S/C7H8F2N4/c1-2-13-6(7(8)9)5(3-4-10)11-12-13/h7H,2-3H2,1H3

InChI Key

JIJOGNLFUYBWEF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CC#N)C(F)F

Origin of Product

United States

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